![molecular formula C15H28OSi B15162143 1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- CAS No. 144463-93-4](/img/structure/B15162143.png)
1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- is a chemical compound known for its unique bicyclic structure. This compound features a trimethylsilyl group attached to a bicyclo[4.2.0]octane ring system, which is further connected to a propanone moiety. The presence of the trimethylsilyl group imparts specific chemical properties, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- typically involves a multi-step process. One common method includes the use of a rhodium(I) complex as a catalyst. The synthesis proceeds through a reaction sequence involving the head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . This method is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations.
Analyse Des Réactions Chimiques
1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism by which 1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- exerts its effects involves its interaction with molecular targets through its bicyclic structure and trimethylsilyl group. The compound can undergo coordination with metal catalysts, facilitating various organic transformations. The pathways involved include the activation of the bicyclic ring system and the subsequent formation of reactive intermediates that drive the chemical reactions.
Comparaison Avec Des Composés Similaires
1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- can be compared with other similar compounds, such as:
Bicyclo[4.2.0]oct-7-ene: Shares a similar bicyclic structure but lacks the trimethylsilyl group.
Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane: Another compound with a bicyclic structure and silicon-containing groups, used in polymer production. The uniqueness of 1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]- lies in its specific combination of the bicyclic ring system and the trimethylsilyl group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
144463-93-4 |
|---|---|
Formule moléculaire |
C15H28OSi |
Poids moléculaire |
252.47 g/mol |
Nom IUPAC |
1-[6-(trimethylsilylmethyl)-7-bicyclo[4.2.0]octanyl]propan-1-one |
InChI |
InChI=1S/C15H28OSi/c1-5-14(16)13-10-12-8-6-7-9-15(12,13)11-17(2,3)4/h12-13H,5-11H2,1-4H3 |
Clé InChI |
WQOHTYYHHFLQBA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1CC2C1(CCCC2)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine](/img/structure/B15162061.png)
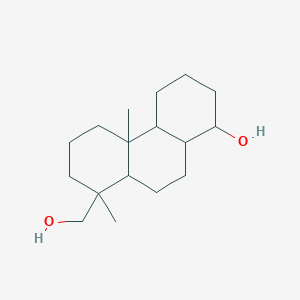
![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)
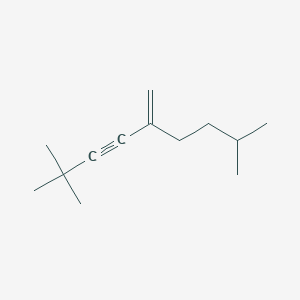
![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)
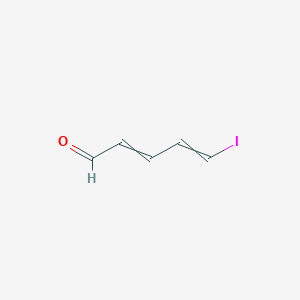
![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)

![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)
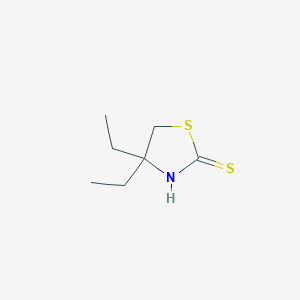
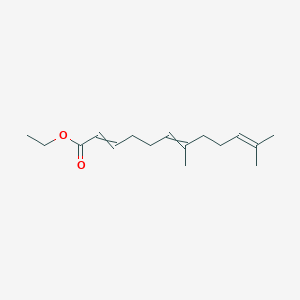
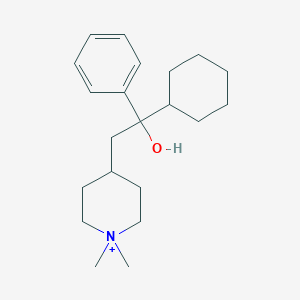
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
